molecular formula C12H13N3O B7629701 N,N-dimethyl-2-pyrazol-1-ylbenzamide

N,N-dimethyl-2-pyrazol-1-ylbenzamide

Cat. No. B7629701
M. Wt: 215.25 g/mol
InChI Key: ZMTGBEDCXZXFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-pyrazol-1-ylbenzamide, also known as DM-PYB, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DM-PYB belongs to the class of pyrazole-based compounds and has been studied for its various biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-pyrazol-1-ylbenzamide is not fully understood, but it is believed to act by inhibiting various cellular pathways and enzymes involved in the progression of diseases. N,N-dimethyl-2-pyrazol-1-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N,N-dimethyl-2-pyrazol-1-ylbenzamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that N,N-dimethyl-2-pyrazol-1-ylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N,N-dimethyl-2-pyrazol-1-ylbenzamide has also been shown to have antioxidant properties, which can protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-pyrazol-1-ylbenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

N,N-dimethyl-2-pyrazol-1-ylbenzamide has shown promising results in various scientific research fields, and there are several future directions for its study. One potential direction is to investigate the compound's potential as an anti-cancer agent further. Another direction is to study the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as arthritis. Additionally, the compound's potential as an antioxidant agent could be explored further to determine its efficacy in protecting the body from oxidative stress.
In conclusion, N,N-dimethyl-2-pyrazol-1-ylbenzamide is a synthetic compound that has shown promising results in various scientific research fields. The compound's unique chemical structure and potential applications make it an exciting area of study for future research.

Synthesis Methods

The synthesis of N,N-dimethyl-2-pyrazol-1-ylbenzamide involves the reaction of 2-pyrazolecarboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylamine and benzoyl chloride. The resulting compound is N,N-dimethyl-2-pyrazol-1-ylbenzamide, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N,N-dimethyl-2-pyrazol-1-ylbenzamide has been studied extensively for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

N,N-dimethyl-2-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)12(16)10-6-3-4-7-11(10)15-9-5-8-13-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGBEDCXZXFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.